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Compound of Interest

Compound Name: Succinimide-15N

Cat. No.: B1603629 Get Quote

Technical Support Center: 15N Chemical Shift
Temperature Correction
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in correcting for

temperature-dependent variations in 15N chemical shifts.

Frequently Asked Questions (FAQs)
Q1: Why do 15N chemical shifts change with temperature?

A1: 15N chemical shifts are sensitive to the local electronic environment. Temperature

variations can alter this environment in several ways, leading to changes in the observed

chemical shifts. The primary factors include:

Hydrogen Bonding: Temperature affects the strength and dynamics of hydrogen bonds. For

nitrogen atoms involved in hydrogen bonds (e.g., in the backbone amide groups of proteins),

changes in temperature can significantly alter their chemical shift.[1]

Conformational Dynamics: Temperature can influence the conformational equilibrium of

molecules. If a molecule exists in multiple conformations that are in fast exchange on the

NMR timescale, the observed chemical shift is a population-weighted average. A change in
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temperature alters the population of these states, leading to a shift in the observed

resonance.[2]

Solvent Effects: The properties of the solvent, such as density and viscosity, can change with

temperature, which can in turn affect the solute's chemical shifts.

Q2: What is a 15N chemical shift temperature coefficient?

A2: The 15N chemical shift temperature coefficient is the change in the 15N chemical shift per

unit change in temperature, typically expressed in parts per billion per Kelvin (ppb/K). It is

determined by measuring the chemical shift of a specific 15N resonance at multiple, precisely

controlled temperatures and then calculating the slope of the chemical shift versus temperature

plot.[3]

Q3: How do I accurately measure the sample temperature?

A3: The temperature displayed on the spectrometer's variable temperature unit may not be the

true temperature within the sample.[4][5] It is crucial to calibrate the temperature using a

standard NMR thermometer sample. Commonly used standards are methanol for low-

temperature ranges and ethylene glycol for high-temperature ranges. The chemical shift

difference between the hydroxyl and methyl/methylene protons in these compounds is highly

dependent on temperature. A calibration curve of the spectrometer's set temperature versus

the actual measured temperature should be generated.

Q4: What is the best way to reference 15N chemical shifts in a variable temperature

experiment?

A4: For accurate measurement of temperature-dependent chemical shift variations, it is

essential to use a proper referencing method. The recommended approach is to use an internal

standard with a chemical shift that has minimal temperature dependence, such as 4,4-dimethyl-

4-silapentane-1-sulfonic acid (DSS). If an internal standard is not feasible, an external

reference can be used, but this requires corrections for magnetic susceptibility differences. For

15N chemical shifts, referencing is typically done indirectly relative to the 1H signal of DSS

using a recommended gyromagnetic ratio (Ξ).
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Q1: My plot of 15N chemical shift versus temperature is not linear. What does this mean and

what should I do?

A1: While a linear relationship is often a good approximation, non-linear (curved) temperature

dependence of 15N chemical shifts is not uncommon.

Possible Cause: Significant curvature in the chemical shift versus temperature plot can

indicate that the nucleus is undergoing exchange between two or more distinct

conformational states. The changing temperature alters the relative populations of these

states, leading to the non-linear shift change.

Troubleshooting Steps:

Verify Data Quality: Ensure that the temperature was stable during each measurement

and that the chemical shifts were accurately picked. Acquiring data at more temperature

points can help to better define the curve.

Analyze the Data: The data can be fit to a non-linear model to extract thermodynamic

parameters (ΔH° and ΔS°) for the conformational exchange. Specialized software or web

servers, such as Shift-T, can be used for this analysis.

Consider the System: Evaluate if there is a known conformational change, such as local

unfolding or a change in oligomerization state, in your system within the temperature

range studied.

Q2: I am seeing significant line broadening in my 15N signals at certain temperatures. Why is

this happening?

A2: Temperature-dependent line broadening is often indicative of a dynamic process occurring

on an intermediate timescale relative to the NMR experiment.

Possible Cause: When a nucleus exchanges between two or more environments with

different chemical shifts, the appearance of the NMR signal depends on the rate of

exchange. If the exchange rate is on the order of the difference in resonance frequencies (in

Hz), significant line broadening will occur. This is known as intermediate exchange.

Troubleshooting Steps:
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Acquire Data at More Temperatures: Collect spectra at finer temperature intervals around

the point of maximum broadening to better characterize the process.

Vary the Magnetic Field Strength: If possible, acquire data on a spectrometer with a

different magnetic field strength. The line broadening due to chemical exchange is field-

dependent.

Perform Relaxation Experiments: Experiments such as R1, R2, and heteronuclear NOE

can provide more detailed information about the dynamics of the system.

Q3: The chemical shifts of my reference compound are also changing with temperature. How

do I correct for this?

A3: No reference compound is perfectly insensitive to temperature. However, some are better

than others.

Possible Cause: The chemical shift of any compound will have some temperature

dependence. The key is to choose a reference with a known and small temperature

coefficient.

Troubleshooting Steps:

Choose the Right Standard: For aqueous samples, DSS is the recommended internal

standard for 1H, from which 15N shifts can be indirectly referenced. DSS has a very small

temperature coefficient. For solid-state NMR, 15NH4Cl can be used as an external

reference, and its temperature dependence has been characterized.

Apply a Correction: If the temperature coefficient of your reference compound is known,

you can mathematically correct for its shift at each temperature.

Report Relative Shifts: If you are primarily interested in the relative changes in chemical

shifts between different nuclei within your sample, the effect of the reference shift may be

less critical, as long as it is small.
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The following tables summarize key quantitative data for correcting temperature-dependent

15N chemical shifts.

Reference
Compound

Nucleus
Temperature
Coefficient (ppb/K)

Notes

DSS 1H

< 0.002 ppm/°C

change from 20 to 60

°C

Recommended

internal standard for

aqueous samples.

15N shifts are

indirectly referenced.

15NH4Cl (solid) 15N approx. -1.5

Suitable external

reference for solid-

state NMR.

Amino Acid Residue
(Backbone Amide)

Typical 1H Temperature
Coefficient (ppb/K)

Interpretation

Exposed to solvent < -4.6

Indicates the amide proton is

likely solvent-exposed and/or

involved in a weak hydrogen

bond.

Involved in strong H-bond > -4.6

A smaller temperature

coefficient suggests the amide

proton is protected from the

solvent, often by being in a

stable hydrogen bond within a

secondary structure element.

Experimental Protocols
Protocol 1: Determination of 15N Chemical Shift Temperature Coefficients

This protocol describes the steps to acquire and analyze data for determining 15N chemical

shift temperature coefficients, for example, for a 15N-labeled protein.
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Sample Preparation:

Prepare the 15N-labeled protein sample in a suitable buffer containing 5-10% D2O for the

deuterium lock.

Add a small amount of DSS as an internal reference for 1H chemical shifts.

Spectrometer Setup and Temperature Calibration:

Before running the experiment, ensure the spectrometer's temperature is accurately

calibrated using a standard methanol or ethylene glycol sample.

Create a calibration curve of the set temperature versus the true temperature.

Data Acquisition:

Set the starting temperature using the calibrated value. Allow the sample to equilibrate for

at least 10-15 minutes after the temperature has stabilized.

Acquire a 2D 1H-15N HSQC spectrum.

Increase the temperature in regular increments (e.g., 2-5 K). At each new temperature,

allow the sample to equilibrate before re-shimming and acquiring another 1H-15N HSQC

spectrum.

Repeat this process over the desired temperature range, ensuring not to exceed

temperatures that might cause sample degradation or denaturation.

Data Processing and Analysis:

Process all spectra uniformly.

Reference the 1H dimension of each spectrum to the DSS signal at 0 ppm.

Indirectly reference the 15N dimension using the IUPAC recommended Ξ ratio

(0.101329118 for 15N/1H).
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For each assigned cross-peak, create a plot of the 15N chemical shift (in ppm) versus the

true temperature (in K).

Perform a linear regression on the data for each peak. The slope of the line is the

temperature coefficient in ppm/K. Multiply by 1000 to get ppb/K.

Mandatory Visualizations
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Caption: Experimental workflow for determining 15N chemical shift temperature coefficients.
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Caption: Logical relationship for correcting temperature-dependent 15N chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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